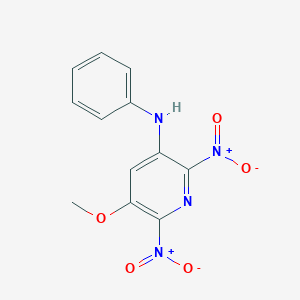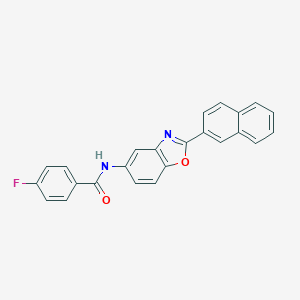
5-methoxy-2,6-dinitro-N-phenylpyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methoxy-2,6-dinitro-N-phenylpyridin-3-amine: is an organic compound with the molecular formula C12H10N4O5 and a molecular weight of 290.2316 It is characterized by the presence of an aniline group, two nitro groups, and a methoxy group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-2,6-dinitro-N-phenylpyridin-3-amine typically involves the nitration of 3-anilino-5-methoxypyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 6 positions of the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in various chemical transformations.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
Chemistry: 5-methoxy-2,6-dinitro-N-phenylpyridin-3-amine is used as a building block in organic synthesis
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. Its potential as an antimicrobial or anticancer agent is of particular interest.
Medicine: Research into the medicinal properties of this compound and its derivatives is ongoing. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate in chemical manufacturing.
作用機序
The mechanism of action of 5-methoxy-2,6-dinitro-N-phenylpyridin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups can undergo bioreduction, generating reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
類似化合物との比較
3-Anilino-2,6-dinitro-5-methoxypyridine: Similar structure but lacks one nitro group.
3-Anilino-2,6-bisnitro-4-methoxypyridine: Similar structure but with the methoxy group at a different position.
3-Anilino-2,6-bisnitro-5-ethoxypyridine: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness: 5-methoxy-2,6-dinitro-N-phenylpyridin-3-amine is unique due to the specific positioning of its functional groups, which can influence its reactivity and potential applications. The presence of both nitro and methoxy groups on the pyridine ring provides a balance of electron-withdrawing and electron-donating effects, making it a versatile compound for various chemical reactions and applications.
特性
分子式 |
C12H10N4O5 |
|---|---|
分子量 |
290.23g/mol |
IUPAC名 |
5-methoxy-2,6-dinitro-N-phenylpyridin-3-amine |
InChI |
InChI=1S/C12H10N4O5/c1-21-10-7-9(13-8-5-3-2-4-6-8)11(15(17)18)14-12(10)16(19)20/h2-7,13H,1H3 |
InChIキー |
DLMDVOOHHCDTRV-UHFFFAOYSA-N |
SMILES |
COC1=C(N=C(C(=C1)NC2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
COC1=C(N=C(C(=C1)NC2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dichloro-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B416635.png)
![N-(4-chlorobenzylidene)-N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]amine](/img/structure/B416637.png)
![4-fluoro-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B416638.png)
![4-bromo-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B416641.png)
![3-methyl-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B416644.png)
![3-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B416645.png)
![N-[2-(4-bromophenyl)-1,3-benzoxazol-6-yl]-N-[(6-chloro-1,3-benzodioxol-5-yl)methylene]amine](/img/structure/B416647.png)

![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide](/img/structure/B416651.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide](/img/structure/B416652.png)
![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide](/img/structure/B416653.png)
![4-fluoro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B416654.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide](/img/structure/B416656.png)
![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2,4-dichlorobenzamide](/img/structure/B416658.png)
